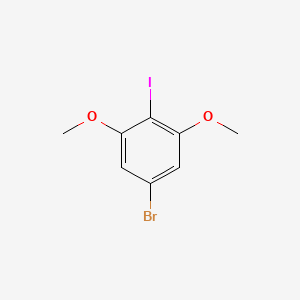

1-Bromo-3,5-dimethoxy-4-iodobenzene

Description

1-Bromo-3,5-dimethoxy-4-iodobenzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups. This compound is primarily used in organic synthesis and research due to its unique reactivity and structural properties.

Properties

IUPAC Name |

5-bromo-2-iodo-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNQHSHLKMVLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1I)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037082-67-9 | |

| Record name | 5-bromo-2-iodo-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3,5-dimethoxy-4-iodobenzene typically involves multi-step procedures starting from simple aromatic acids or anilines. One common method involves the bromination and iodination of 3,5-dimethoxybenzoic acid. The reaction conditions often include the use of bromine (Br2) and iodine (I2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethoxy-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium (Pd) catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of 1-Bromo-3,5-dimethoxy-4-iodobenzene with a boronic acid derivative.

Scientific Research Applications

1-Bromo-3,5-dimethoxy-4-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers.

Medicinal Chemistry: Derivatives of this compound are studied for their potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dimethoxy-4-iodobenzene involves its reactivity towards various chemical reagents. For instance, in free radical reactions, it can participate by forming reactive intermediates that further react to form the desired products. The presence of bromine and iodine atoms enhances its reactivity and allows for selective transformations in organic synthesis.

Comparison with Similar Compounds

1-Bromo-3,5-dimethoxybenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

1-Iodo-3,5-dimethoxybenzene: Lacks the bromine atom, which affects its reactivity and selectivity in substitution reactions.

3,5-Dimethoxy-4-iodobenzene: Lacks the bromine atom, altering its chemical properties and applications.

Uniqueness: 1-Bromo-3,5-dimethoxy-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile applications in organic synthesis and material science.

Biological Activity

1-Bromo-3,5-dimethoxy-4-iodobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Bromo-3,5-dimethoxy-4-iodobenzene has the following chemical formula: CHBrIO. The presence of bromine and iodine atoms, along with methoxy groups (-OCH), significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 305.06 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| CAS Number | 1037082-67-9 |

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-bromo-3,5-dimethoxy-4-iodobenzene, exhibit antimicrobial activity. Studies have shown that derivatives of halogenated benzenes can inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar compounds displayed significant inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with methoxy groups are often investigated for their ability to modulate cellular signaling pathways involved in cancer progression. Preliminary studies suggest that 1-bromo-3,5-dimethoxy-4-iodobenzene may induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation .

The biological activity of 1-bromo-3,5-dimethoxy-4-iodobenzene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Halogenated compounds can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- Cell Signaling Modulation : The methoxy groups may influence signaling pathways such as MAPK or PI3K/Akt, which are vital in cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can lead to increased ROS production, resulting in oxidative stress and subsequent apoptosis in cancer cells.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of halogenated aromatic compounds similar to 1-bromo-3,5-dimethoxy-4-iodobenzene. Notable findings include:

- Study on Antibacterial Activity : A comparative study showed that derivatives with similar structures exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL .

- Anticancer Activity : In vitro studies indicated that certain derivatives could reduce the viability of human breast cancer cells by over 50% at concentrations ranging from 25 to 100 µM after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.